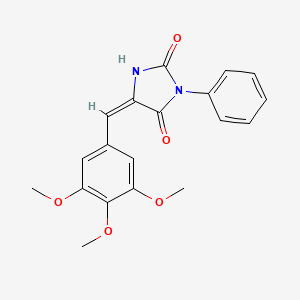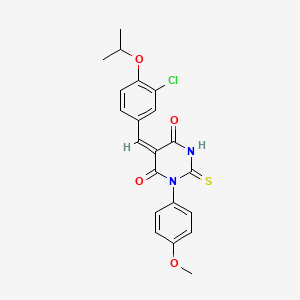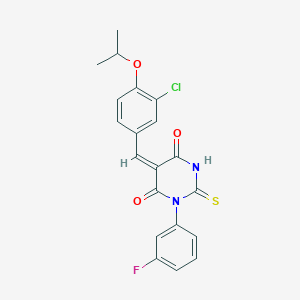![molecular formula C19H23N3O4S B3480613 N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide](/img/structure/B3480613.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, also known as MAG, is a small molecule that has been extensively studied for its potential therapeutic applications. MAG is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion.
Mechanism of Action
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion. By inhibiting this interaction, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide prevents the activation of STAT3 and its downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and inhibits migration and invasion. In animal models of inflammatory diseases, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide reduces inflammation, inhibits cytokine production, and promotes tissue repair. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its specificity for the STAT3 pathway, which makes it a valuable tool for studying the role of STAT3 in cancer and inflammation. Another advantage is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide as a therapeutic agent in clinical trials. In addition, further research is needed to elucidate the mechanisms underlying the anti-tumor and anti-inflammatory effects of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, as well as its potential role in enhancing the efficacy of chemotherapy and immunotherapy.
Scientific Research Applications
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. The inhibition of STAT3 activation by N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as arthritis and colitis. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-9-13(2)19(14(3)10-12)27(25,26)20-11-18(24)22-17-7-5-16(6-8-17)21-15(4)23/h5-10,20H,11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFUJYSMGJDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3480542.png)
![5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B3480548.png)
![methyl {2-bromo-6-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3480552.png)

![2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3480564.png)
![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3480568.png)


![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480575.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480581.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480598.png)
![1-(4-chlorophenyl)-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3480609.png)
